
Minocycline-d6 (sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minocycline-d6 (sulfate) is a deuterated form of minocycline, a semi-synthetic tetracycline antibiotic. This compound is labeled with deuterium, which is a stable isotope of hydrogen. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various infections. The deuterated form, Minocycline-d6 (sulfate), is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of minocycline, as well as its interactions with biological systems .
準備方法
Synthetic Routes and Reaction Conditions
Minocycline-d6 (sulfate) can be synthesized through several methods. One common approach involves the deuteration of minocycline using deuterated reagents. The process typically includes the following steps:
Deuteration of Minocycline: Minocycline is reacted with deuterated reagents such as deuterated water (D2O) or deuterated solvents under controlled conditions to replace hydrogen atoms with deuterium.
Purification: The deuterated minocycline is then purified using techniques such as chromatography to obtain Minocycline-d6.
Sulfate Formation: The deuterated minocycline is reacted with sulfuric acid to form Minocycline-d6 (sulfate).
Industrial Production Methods
Industrial production of Minocycline-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Minocycline-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: Minocycline-d6 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Minocycline-d6 into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the minocycline molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of minocycline analogs .
科学的研究の応用
Minocycline-d6 (sulfate) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of minocycline in biological systems.
Pharmacodynamic Studies: Helps in understanding the drug’s effects on biological systems and its mechanism of action.
Drug Interaction Studies: Used to investigate interactions between minocycline and other drugs or compounds.
Neuroprotective Research: Minocycline has shown neuroprotective properties, and Minocycline-d6 is used to study these effects in detail.
Cancer Research: Minocycline-d6 is used to explore its potential anti-cancer properties and mechanisms.
Inflammatory Disease Research: Used to study the anti-inflammatory effects of minocycline and its potential therapeutic applications .
作用機序
Minocycline-d6 (sulfate) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. Additionally, minocycline has been shown to inhibit the activity of matrix metalloproteinases and reduce inflammation, contributing to its neuroprotective and anti-inflammatory effects .
類似化合物との比較
Minocycline-d6 (sulfate) is compared with other similar compounds such as:
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: The parent compound of minocycline, with a broader spectrum of activity but lower efficacy.
Tigecycline: A newer tetracycline derivative with enhanced activity against resistant bacterial strains.
Uniqueness
Minocycline-d6 (sulfate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. The deuterium atoms provide a distinct mass difference, making it easier to trace and study the compound in biological systems .
Conclusion
Minocycline-d6 (sulfate) is a valuable compound in scientific research, offering insights into the pharmacokinetics, pharmacodynamics, and therapeutic potential of minocycline. Its unique properties and wide range of applications make it an essential tool in various fields of study.
特性
分子式 |
C23H29N3O11S |
|---|---|
分子量 |
561.6 g/mol |
IUPAC名 |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H27N3O7.H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);(H2,1,2,3,4)/t9-,11-,17-,23-;/m0./s1/i1D3,2D3; |
InChIキー |
KQNKTROCXFXYSB-BIBSPBESSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].OS(=O)(=O)O |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


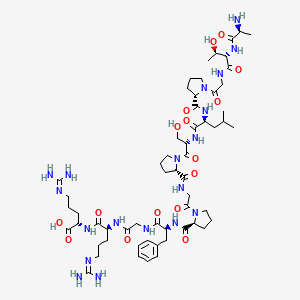


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
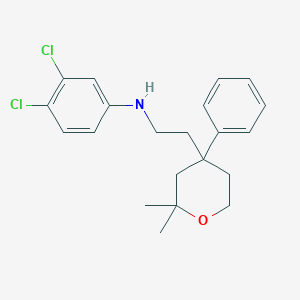
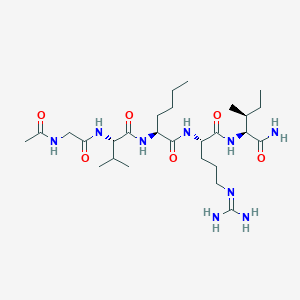
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)

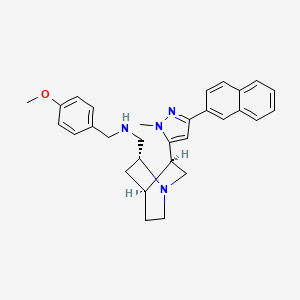
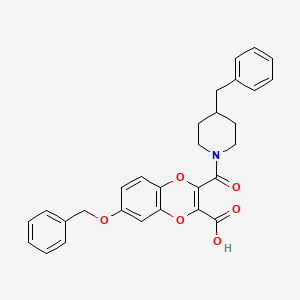
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)

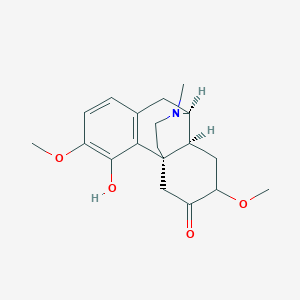
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
